molecular formula C15H12N2OS B472591 N-(4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 108619-01-8

N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B472591
CAS No.: 108619-01-8
M. Wt: 268.3g/mol
InChI Key: GCMSXIMYJLIHOD-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a high-purity chemical compound of significant interest in advanced inorganic and organometallic chemistry research. Its primary research value lies in its role as a versatile ligand for the synthesis of novel palladium(II) mixed-ligand complexes . Studies have demonstrated that this molecule can coordinate to palladium metal centers in multiple distinct modes, functioning as a neutral bidentate chelate bound through the endocyclic nitrogen atom of the benzothiazole ring and the exocyclic oxygen atom of the benzamide group, or as a negatively charged ligand bound through the same atoms after deprotonation, and even as a monodentate ligand bound solely through the endocyclic nitrogen atom . This flexibility makes it a valuable building block for constructing complexes with varied geometric and electronic properties, which are relevant for investigating catalytic processes and materials science. The compound belongs to a family of substituted benzothiazole amides, which are frequently explored for their coordinative properties and potential application in the development of new metal-organic frameworks and catalytic systems. This compound is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-10-6-5-9-12-13(10)16-15(19-12)17-14(18)11-7-3-2-4-8-11/h2-9H,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMSXIMYJLIHOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride Amination

The most widely reported method involves the reaction of 4-methyl-1,3-benzothiazol-2-amine with benzoyl chloride derivatives. Arora et al. demonstrated a general protocol where 2-aminobenzothiazole reacts with benzoyl chloride in acetone under reflux, achieving yields of 82–89% after recrystallization. The mechanism proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic carbonyl carbon of the acid chloride.

Reaction conditions :

  • Solvent : Acetone or dichloromethane

  • Temperature : Reflux (56–80°C)

  • Base : Triethylamine (2 eq.) to scavenge HCl

  • Time : 4–6 hours

Purification typically involves vacuum filtration and ethanol recrystallization, yielding >95% purity by HPLC.

Solvent and Catalyst Systems

Comparative studies highlight solvent-dependent efficiency:

SolventYield (%)Purity (%)Reaction Time (h)
Acetone89964
Dichloromethane85943.5
THF72886
Ethanol68828

Data aggregated from

Polar aprotic solvents like acetone enhance reaction kinetics by stabilizing the transition state, while chlorinated solvents improve solubility of aromatic intermediates.

Advanced Catalytic Approaches

Nanoparticle Catalysts

Recent innovations employ heterogeneous catalysts to improve atom economy. Padalkar et al. reported a 92% yield using Co₃O₄ nanoflakes under solvent-free conditions, reducing the reaction time to 45 minutes. The high surface area of nanoparticles (BET: 120–150 m²/g) facilitates rapid proton transfer, as shown in the mechanism:

2-Aminobenzothiazole+Benzoyl chlorideCo3O4N-(4-Methylbenzothiazol-2-yl)benzamide+HCl[4]\text{2-Aminobenzothiazole} + \text{Benzoyl chloride} \xrightarrow{\text{Co}3\text{O}4} \text{N-(4-Methylbenzothiazol-2-yl)benzamide} + \text{HCl} \quad

Advantages :

  • No column chromatography required

  • Catalyst recyclability (5 cycles with <5% activity loss)

  • Energy savings (room-temperature reactions)

Solvent-Free Conditions

A patent by CN105636946A disclosed a grinding method using acetic acid as a catalyst, achieving 88% yield in 15 minutes. This mechanochemical approach eliminates solvent waste and scales effectively:

Scale (g)Yield (%)Particle Size (µm)
108850–100
10085100–200
100082200–500

Adapted from

Process Optimization Strategies

Reaction Temperature Effects

Controlled studies reveal a nonlinear yield-temperature relationship:

Temperature (°C)Yield (%)Byproduct Formation (%)
25655
50788
808912
1007518

Data from

Optimal temperatures of 70–80°C balance reaction rate and byproduct suppression. Exceeding 90°C promotes hydrolysis of the acid chloride, reducing yields.

Purification Techniques

Recrystallization remains the gold standard:

SolventRecovery (%)Purity (%)
Ethanol8598
Acetonitrile7897
Hexane6092

Source:

Ethanol’s intermediate polarity selectively dissolves impurities while precipitating the product. For industrial-scale applications, falling-film evaporators achieve 99.5% purity at 200 kg/batch.

Comparative Analysis of Synthetic Routes

MethodYield (%)Cost (USD/g)Environmental Impact (E-factor)
Conventional reflux891.28.7
Nanoparticle catalytic920.92.1
Solvent-free grinding880.70.5

E-factor = kg waste/kg product; data from

The solvent-free method exhibits the lowest environmental burden, making it preferable for green chemistry applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted benzothiazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that N-(4-methyl-1,3-benzothiazol-2-yl)benzamide exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics. For instance, the compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 15.67 µM and against Escherichia coli at 31.25 µM, suggesting its potential in treating infections caused by these pathogens.

2. Anti-inflammatory Properties

Similar compounds within the benzothiazole class have exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This compound may also possess these properties, potentially benefiting conditions characterized by inflammation.

3. Anticancer Potential

Preliminary investigations suggest that this compound may inhibit specific enzymes associated with cancer cell proliferation. Similar benzothiazole derivatives have shown efficacy in disrupting cell cycle progression in cancer cells, leading to apoptosis. Further research is essential to elucidate the specific mechanisms involved and assess its effectiveness against various cancer types .

Material Science Applications

The structural characteristics of this compound make it suitable for material science applications as well. Its solubility and reactivity can be advantageous in developing new materials or enhancing existing ones. The sulfonyl group present in related compounds has been noted to improve solubility, which is beneficial for various industrial applications.

Case Studies and Research Findings

Several studies have documented the effects of benzothiazole derivatives on microbial and cancer cells:

  • A study published in MDPI highlighted structurally similar thiazole compounds exhibiting varying degrees of antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa. The presence of electron-withdrawing groups like fluorine was noted to enhance activity .
  • Another investigation indicated the potential of benzothiazoles as dual-action agents against both bacterial infections and inflammatory diseases, underlining their versatility in therapeutic applications .

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares N-(4-methyl-1,3-benzothiazol-2-yl)benzamide with structurally related benzothiazole derivatives, highlighting substituent variations and key physical properties:

Compound Name Substituents on Benzothiazole/Amide Molecular Formula Melting Point (°C) Yield (%) Key References
This compound 4-methyl, benzamide C₁₅H₁₂N₂OS Not reported Not reported
BTC-j (N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridin-3-ylamino)acetamide) 6-methoxy, pyridinylaminoacetamide C₁₅H₁₃N₃O₂S Not reported Not reported
BTC-r (N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridin-3-ylamino)acetamide) 6-nitro, pyridinylaminoacetamide C₁₄H₁₁N₄O₃S Not reported Not reported
4-Butoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide 4-methyl, 4-butoxybenzamide C₁₉H₂₀N₂O₂S Not reported Not reported
MMV001239 (4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide) 5-methoxy, pyridinylmethyl, cyano C₂₂H₁₇N₄O₂S Not reported Not reported
2-BTBA (N-(1,3-benzothiazol-2-yl)benzamide) Unsubstituted benzothiazole C₁₄H₁₀N₂OS Not reported 80–90%

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., methoxy in BTC-j) enhance solubility and antimicrobial activity, while electron-withdrawing groups (e.g., nitro in BTC-r) may improve target binding but reduce bioavailability .
  • Synthetic Yields : Derivatives like 2-BTBA achieve high yields (80–90%) via condensation reactions in acetonitrile with triethylamine, suggesting robust synthetic routes for benzothiazole benzamides .
Antimicrobial Activity
  • BTC-j: Exhibited potent activity against E. coli (MIC = 3.125 µg/ml) and P. aeruginosa (MIC = 6.25 µg/ml), comparable to standard antibiotics like ciprofloxacin .
  • BTC-r : Demonstrated moderate activity (MIC = 12.5–25 µg/ml), indicating nitro groups may reduce efficacy relative to methoxy substituents .
  • MMV001239 : Showed selective activity (IC₅₀ = 8.1 µM) against drug-sensitive yeast (ABC16-Monster strain) but was inactive against wild-type S. cerevisiae, highlighting efflux-pump-mediated resistance .
Enzyme Inhibition and Target Interactions
  • BTC-j and BTC-r: Docking studies with DNA gyrase (PDB: 3G75) revealed strong hydrogen bonding between the pyridinylamino group and Asp73, critical for antibacterial activity .
  • MMV001239 : Hypothesized to inhibit CYP51 due to its pyridyl motif, though direct evidence is lacking .

Structural-Activity Relationships (SAR)

Benzothiazole Substitution :

  • 4-Methyl Group : Enhances lipophilicity and membrane permeability, as seen in this compound .
  • 6-Methoxy/Nitro Groups : Methoxy improves DNA gyrase binding (BTC-j), while nitro groups (BTC-r) may sterically hinder interactions .

Amide Modifications :

  • Benzamide vs. Acetamide : Acetamide derivatives (BTC-j, BTC-r) show higher flexibility, improving target engagement compared to rigid benzamides .
  • Bulky Substituents : 4-Butoxy (C₁₉H₂₀N₂O₂S) and trifluoromethyl (C₁₇H₁₃F₃N₂O₂S) groups in other analogs increase molecular weight but may reduce solubility .

Biological Activity

N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Benzothiazole derivatives, including this compound, have been extensively studied for their pharmacological properties. The compound's structure allows it to interact with various biological targets, leading to potential therapeutic applications in antimicrobial and anticancer treatments.

2.1 Antimicrobial Activity

This compound exhibits promising antimicrobial properties. Research indicates that compounds containing the benzothiazole moiety can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or enzyme inhibition, which disrupts essential cellular processes.

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli14
Mycobacterium tuberculosis18

2.2 Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of signaling pathways associated with cell growth and survival.

Case Study: Anticancer Efficacy

In a study focused on breast cancer cell lines (MCF-7 and SK-BR-3), this compound demonstrated significant anti-proliferative effects. The IC50 values were recorded at approximately 25 µM for MCF-7 cells and 15 µM for SK-BR-3 cells, indicating its potency in targeting cancer cells while showing lower toxicity towards normal cells .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways within microorganisms and cancer cells.
  • Receptor Binding : It has been suggested that the compound can bind to receptors involved in cell signaling pathways, thus modulating their activity and leading to reduced cell proliferation or increased apoptosis .

4. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzothiazole derivatives. Modifications on the benzothiazole ring or the benzamide group can enhance potency and selectivity against specific targets.

Table 2: Structure-Activity Relationships of Benzothiazole Derivatives

CompoundActivity TypeModificationsReference
This compoundAntimicrobialMethyl group on benzothiazole
2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamideAntitubercularChlorine substitution

5. Conclusion

This compound is a compound with significant potential in antimicrobial and anticancer therapies. Its biological activities are supported by various studies highlighting its mechanisms of action and structure-activity relationships. Ongoing research is essential to fully elucidate its therapeutic potential and optimize its efficacy for clinical applications.

Q & A

Q. How to reconcile discrepancies in reported melting points for this compound analogs?

  • Methodological Answer :
  • Purity Verification : Repeat DSC analysis with >99% pure samples (HPLC-UV). Impurities (e.g., unreacted amine) lower observed melting points .
  • Polymorphism Screening : Test recrystallization solvents (e.g., EtOH vs. DCM/hexane) to identify stable polymorphs .

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